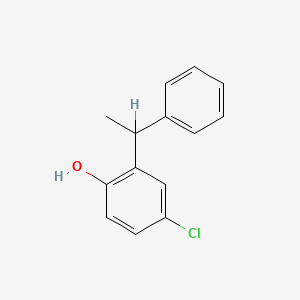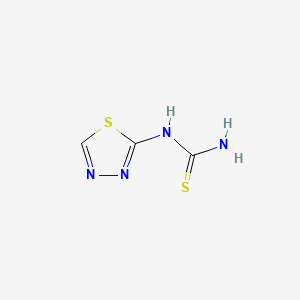
3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various methods . One common method is the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular formula of “3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride” is C11H12N2O2 . The molecular weight is 204.23 .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Organic Synthesis
Substituted imidazoles, such as “3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride”, play a crucial role in the field of organic synthesis . They are used in the regiocontrolled synthesis of functional molecules, with an emphasis on the bonds constructed during the formation of the imidazole .
Metal-Organic Frameworks (MOFs)
This compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with structural versatility and controlled porosity, which have seen growing interest in both industrial and scientific circles . In one study, MOFs were synthesized using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker .
CO2 Capture
MOFs synthesized using this compound have shown excellent CO2 adsorption capacity. For example, the TIBM-Cu MOF showed a CO2 capacity of 3.60 mmol/g at 1 bar and 298 K . This makes it a promising material for carbon dioxide separation by selective adsorption, a rapidly increasing research area due to its importance in energy and environment-related applications .
Porous Material Synthesis
The compound can be used in the synthesis of porous materials. Due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) . This indicates its potential use in the design and implementation of new porous materials.
Solvothermal Synthesis
The compound can be used in solvothermal synthesis, a method used to prepare a variety of materials including crystals, ceramics, and composites .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride involves the reaction of 2-methyl-3H-benzimidazole with chloroacetic acid to form 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid, which is then converted to its chloride salt by reaction with thionyl chloride.", "Starting Materials": [ "2-methyl-3H-benzimidazole", "chloroacetic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 2-methyl-3H-benzimidazole is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst to form 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid.", "Step 2: The resulting 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid is then reacted with thionyl chloride in the presence of a suitable solvent to form 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride." ] } | |
CAS番号 |
58555-22-9 |
製品名 |
3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride |
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 |
IUPAC名 |
3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15;/h2-5H,6-7H2,1H3,(H,14,15);1H |
InChIキー |
ZUAZLXZWBKHAFW-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-] |
正規SMILES |
CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657814.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-iodofuran-2-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657818.png)

![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)
![ethyl (2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657827.png)
![ethyl (2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657828.png)

![2-[N-(2-hydroxyethyl)-4-[(2-methylphenyl)diazenyl]anilino]ethanol](/img/structure/B1657830.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657834.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B1657835.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B1657836.png)